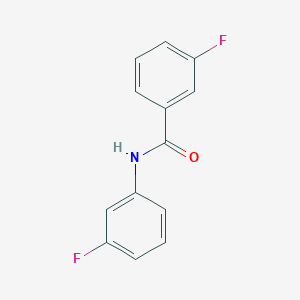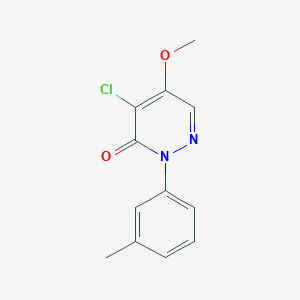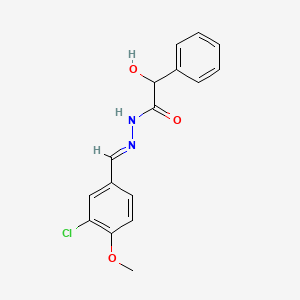
3-fluoro-N-(3-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(3-fluorophenyl)benzamide, also known as FFPhB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FFPhB is a fluorinated derivative of N-phenylbenzamide, which is a common structural motif in many bioactive molecules. The introduction of fluorine atoms into the phenyl ring of FFPhB has been shown to enhance its biological activity and selectivity, making it an attractive target for drug discovery.
作用机制
The mechanism of action of 3-fluoro-N-(3-fluorophenyl)benzamide is not fully understood, but it is thought to involve the binding of the compound to its target enzymes or receptors, leading to inhibition of their activity. The fluorine atoms in this compound are believed to play a key role in its biological activity by enhancing its binding affinity and selectivity for its targets.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on its target enzymes or receptors. For example, inhibition of MMPs by this compound has been shown to reduce the invasiveness and metastatic potential of cancer cells. Inhibition of HDACs by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 3-fluoro-N-(3-fluorophenyl)benzamide for lab experiments is its potent biological activity and selectivity for its targets, which makes it a valuable tool for studying the role of these targets in disease states. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 3-fluoro-N-(3-fluorophenyl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives, which could improve its availability for research and drug discovery. Another area of interest is the identification of new targets for this compound, which could expand its potential applications in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biochemical and physiological pathways.
合成方法
3-fluoro-N-(3-fluorophenyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid by reacting it with thionyl chloride. The resulting intermediate is then reacted with 3-fluoroaniline in the presence of a base such as sodium carbonate to yield this compound. The overall yield of this compound synthesis is typically around 50%.
科学研究应用
3-fluoro-N-(3-fluorophenyl)benzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors that are involved in various disease states, including cancer, inflammation, and neurological disorders. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and are implicated in cancer metastasis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are implicated in cancer and neurological disorders.
属性
IUPAC Name |
3-fluoro-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVBHJXHYLJHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)


![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)

![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)

![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)